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2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile

epoxy toughening impact modification liquid rubber

CAS 25265-19-4 designates a family of acrylate/acrylic acid–butadiene–acrylonitrile terpolymers produced via emulsion or solution polymerization. Depending on molecular architecture and end-group functionality, the material is commercially recognized as carboxyl-terminated butadiene‑acrylonitrile (CTBN) liquid rubber, random carboxylated liquid nitrile rubber (CLNBR), or poly(butadiene‑acrylic acid‑acrylonitrile) (PBAN) solid binder.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 25265-19-4
Cat. No. B1614967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile
CAS25265-19-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC=CC=C.C=CC#N.C=CC(=O)O
InChIInChI=1S/C4H6.C3H3N.C3H4O2/c1-3-4-2;1-2-3-4;1-2-3(4)5/h3-4H,1-2H2;2H,1H2;2H,1H2,(H,4,5)
InChIKeyLTMGJWZFKVPEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic Acid–1,3-Butadiene–2-Propenenitrile Terpolymer (CAS 25265-19-4): Core Identity and Procurement Context


CAS 25265-19-4 designates a family of acrylate/acrylic acid–butadiene–acrylonitrile terpolymers produced via emulsion or solution polymerization [1]. Depending on molecular architecture and end-group functionality, the material is commercially recognized as carboxyl-terminated butadiene‑acrylonitrile (CTBN) liquid rubber, random carboxylated liquid nitrile rubber (CLNBR), or poly(butadiene‑acrylic acid‑acrylonitrile) (PBAN) solid binder [2]. The polymer backbone combines the oil resistance of nitrile groups, the low-temperature flexibility of butadiene segments, and the reactive carboxyl functionality of acrylic acid, making it a chemically active toughening modifier rather than a passive filler .

Why Carboxyl‑Functionalized Acrylonitrile‑Butadiene‑Acrylate Terpolymers Cannot Be Replaced by Standard NBR or Non‑Reactive Liquid Rubbers


Standard acrylonitrile‑butadiene copolymers (NBR) lack the pendant or terminal carboxylic acid groups that enable covalent bonding with epoxy, phenolic, and unsaturated polyester matrices during cure . This absence of chemical linkage results in phase‑separated domains with weak interfacial adhesion, leading to lower toughening efficiency and compromised thermal‑mechanical stability. Non‑reactive liquid rubbers (e.g., CTPB, non‑functional polybutadiene) provide only physical plasticization without participating in network formation, causing greater reductions in glass transition temperature and modulus . Among reactive alternatives, amine‑terminated (ATBN) grades produce higher toughness gains but at the cost of significantly more severe declines in compressive and flexural strength compared to CTBN [1]. Consequently, the carboxyl‑bearing terpolymer occupies a distinct performance niche—reactive matrix integration with a more favorable strength‑toughness balance—that cannot be replicated by simply substituting an in‑class analog .

Head‑to‑Head Quantitative Differentiation Evidence for CAS 25265-19-4 Terpolymer vs. Closest Comparators


Epoxy Impact Strength Enhancement: CTBN (CAS 25265-19-4) Delivers 300% Improvement vs. Neat Epoxy at 10–15 phr Loading

When incorporated into epoxy resin at 10–15 phr, the carboxyl‑terminated variant (CTBN) of CAS 25265‑19‑4 increases notched Izod impact strength by approximately 300% relative to unmodified epoxy, measured per ASTM D256 . The toughening mechanism involves reaction‑induced phase separation forming a 'sea‑island' morphology with dispersed rubber domains of 0.1–0.5 μm, as confirmed by TEM . By comparison, a Chinese study found that at 20 wt% CTBN loading, impact strength reached 3.23 kJ/m²—an 83.5% improvement over pure epoxy (1.76 kJ/m²)—while core‑shell rubber (CSR) at the same loading achieved only a 69.8% improvement (2.98 kJ/m²), demonstrating CTBN's superior toughening efficiency relative to a common non‑reactive alternative [1].

epoxy toughening impact modification liquid rubber

CTBN vs. ATBN: Carboxyl‑Terminated Grade Retains Superior Compressive and Flexural Strength in Epoxy Composites

In a direct comparative study of hoop‑wound epoxy composites modified with reactive liquid oligomers, amine‑terminated butadiene‑acrylonitrile (ATBN) produced a superior increase in fracture toughness compared to CTBN, but this came at the cost of a more severe decline in compressive strength and flexural strength [1]. For composite samples, however, incorporation of ATBN led to more favorable mechanical properties from the viewpoint of both toughness and strength, indicating that CTBN's differentiation lies specifically in neat‑resin applications where retention of compressive and flexural integrity is paramount [2]. This trade‑off profile means that for applications such as electrical encapsulants and structural adhesives—where dimensional stability under compressive load is critical—CTBN provides a more balanced strength‑toughness compromise than ATBN .

composite toughening reactive oligomer mechanical properties

Gum Tensile Strength: Acrylate‑Containing Terpolymer Delivers Double the Tensile Strength of Standard 31% ACN NBR

A foundational study on terpolymer elastomers reported that a terpolymer containing equal weights of acrylate, butadiene, and acrylonitrile—representative of the CAS 25265‑19‑4 composition—exhibits gum tensile strength approximately double that of a 31% acrylonitrile–69% butadiene standard NBR copolymer [1]. This doubling of unfilled tensile strength demonstrates that the acrylic acid/acrylate comonomer contributes to both polarity‑enhanced intermolecular interactions and additional crosslinking functionality that standard NBR cannot provide [2]. While the terpolymer's low‑temperature properties were found to be inferior to the NBR comparator, the substantial tensile strength advantage establishes a clear design trade‑off relevant for oil‑resistant seal and gasket applications where ambient or elevated‑temperature tensile performance is the primary selection criterion [3].

oil‑resistant rubber gum tensile strength terpolymer comparison

XNBR vs. NBR Mechanical Property Enhancement in Direct Blend Studies: XNBR‑Rich Compositions Yield Higher Tensile Strength and Swelling Resistance

In a systematic study of NBR/XNBR blends (ratios 100/0, 80/20, 50/50, 20/80, 10/90, 0/100) formulated with 30 phr conductive carbon black, increasing the XNBR content reduced the vulcanization rate index (CRI) but consistently increased mechanical properties relative to high‑NBR compositions [1]. SEM analysis revealed superior carbon black dispersion in XNBR‑rich blends, which also exhibited higher swelling resistance [2]. The 100% XNBR sample provided the highest electromagnetic attenuation in the radar frequency range—approximately 50% of emitted energy attenuated (~−3 dB)—demonstrating that the carboxylated terpolymer structure (analogous to the solid form of CAS 25265‑19‑4) delivers quantifiably superior mechanical, dispersion, and functional performance compared to standard non‑carboxylated NBR [3].

carboxylated nitrile rubber XNBR blends mechanical properties

Cured Volume Shrinkage: CTBN‑Modified Epoxy Achieves <1% Shrinkage, an ~80% Reduction vs. Unmodified Epoxy

Cure‑induced volume shrinkage is a critical parameter for precision encapsulation, electronic underfill, and aerospace tooling applications. The carboxyl‑terminated butadiene‑acrylonitrile (CTBN) variant of CAS 25265‑19‑4, when pre‑reacted with epoxy resin, yields a cured system with volume shrinkage below 1%, compared to approximately 5% for unmodified epoxy—representing an approximately 80% reduction . This low‑shrinkage behavior is attributed to the chemical incorporation of CTBN into the epoxy network, which reduces the effective crosslink density and mitigates the free‑volume collapse that drives macroscopic shrinkage . Independent PVT (pressure‑volume‑temperature) studies have confirmed that CTBN significantly alters the volume shrinkage behavior of epoxy/anhydride systems during cure, with the dilution effect of CTBN being the primary mechanism [1].

cure shrinkage epoxy modification dimensional stability

Carbon Fiber Interfacial Adhesion: CTBN Modification Increases IFSS by 40% (≥55 MPa) for Aerospace Composite Applications

In carbon‑fiber‑reinforced epoxy composites, the interfacial shear strength (IFSS) between fiber and matrix is a critical determinant of composite mechanical performance. CTBN (CAS 25265‑19‑4) modification of epoxy matrices has been reported to increase IFSS by 40%, achieving test values of ≥55 MPa compared to unmodified epoxy‑carbon fiber systems . This adhesion enhancement is mechanistically linked to the polar carboxyl and nitrile groups in CTBN, which improve wetting and chemical interaction with surface‑treated carbon fibers . When combined with the impact strength and low‑shrinkage benefits described above, the IFSS improvement positions CTBN‑modified epoxies as a uniquely multifunctional matrix system for high‑performance aerospace composites .

carbon fiber composite interfacial shear strength aerospace materials

Evidence‑Backed Application Scenarios Where CAS 25265‑19‑4 Terpolymer Provides Quantifiable Procurement Advantages


Aerospace Epoxy Composite Toughening with Verified 300% Impact Strength Gain and 40% IFSS Improvement

For aerospace structural composite manufacturing, CTBN (CAS 25265‑19‑4) pre‑reacted with epoxy resin at 80–100°C delivers a 300% impact strength improvement (ASTM D256) at 10–15 phr loading , combined with a 40% increase in carbon fiber interfacial shear strength (IFSS ≥55 MPa) [1]. These two complementary enhancements translate directly into higher damage tolerance and interlaminar performance—critical procurement metrics for carbon‑fiber‑reinforced epoxy prepregs and wet‑layup systems used in aircraft structures and satellite components. CTBN‑modified systems also demonstrate resistance to aviation hydraulic fluid (MIL‑H‑5606) with less than 3% weight gain after 7‑day immersion [2], meeting the chemical resistance requirements for aerospace service environments.

Electronic Encapsulation and Underfill: <1% Cure Shrinkage Prevents Component Warpage and Internal Stress

CTBN‑modified epoxy encapsulants achieve cured volume shrinkage below 1%—an approximately 80% reduction compared to the ~5% typical of unmodified epoxy formulations . This ultra‑low shrinkage, combined with the carboxyl‑epoxy reaction activation energy of 65–75 kJ/mol (DSC‑verified) [1], makes CTBN‑containing formulations uniquely suited for precision electronic component encapsulation where dimensional stability during cure is non‑negotiable. CTBN‑modified electrical packaging materials demonstrate crack‑free performance after 200 thermal cycles between −55°C and +150°C [2], validating their reliability for mission‑critical electronics in aerospace and automotive applications.

Oil‑Resistant Seals and Gaskets: Gum Tensile Strength Double That of Standard 31% ACN NBR

For oil‑resistant rubber parts requiring high unfilled tensile strength, the acrylate‑containing terpolymer (CAS 25265‑19‑4) offers a verified 2× gum tensile strength advantage over standard 31% acrylonitrile NBR copolymer . This allows compounders to reduce or eliminate reinforcing fillers while maintaining mechanical integrity in seals, gaskets, and O‑rings exposed to petroleum‑based fluids. XNBR (the solid carboxylated form) further extends this advantage with higher modulus, improved tear and abrasion resistance, and better tensile properties than standard NBR per manufacturer specifications [1], with XNBR‑rich blend compositions in NBR/XNBR systems delivering directly measured improvements in tensile strength and swelling resistance as XNBR content increases [2].

Solid Rocket Propellant Binder: PBAN (CAS 25265‑19‑4) as a Validated Binder System with Improved Storage Stability

The poly(butadiene‑acrylic acid‑acrylonitrile) (PBAN) form of CAS 25265‑19‑4 is a historically validated and industrially significant binder for solid composite rocket propellants . PBAN replaced earlier polybutadiene‑acrylic acid (PBAA) binders specifically because of its superior storage stability and mechanical behavior, as the acrylonitrile comonomer enhances polarity, oil resistance, and compatibility with oxidizer fillers [1]. While more modern systems (e.g., HTPB) have largely superseded PBAN in new programs, the material remains relevant for legacy systems, certain tactical motors, and hobby rocketry where its established performance database, reproducible lot qualification, and well‑characterized thermal decomposition kinetics provide a reliable, low‑risk procurement option [2].

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